2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide

Radiosensitizer Hypoxic cell Electron affinity

The compound 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (CAS 680579-44-6) is a highly substituted aromatic sulfonamide bearing three chlorine atoms and four nitro groups distributed across two phenoxy rings. Its molecular formula is C₁₈H₉Cl₃N₄O₁₀S, with a molecular weight of 579.7 g/mol.

Molecular Formula C18H9Cl3N4O10S
Molecular Weight 579.7 g/mol
CAS No. 680579-44-6
Cat. No. B12063147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide
CAS680579-44-6
Molecular FormulaC18H9Cl3N4O10S
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ONS(=O)(=O)C2=C(C=C(C=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C18H9Cl3N4O10S/c19-12-5-9(23(26)27)1-3-16(12)34-11-7-13(20)18(14(21)8-11)36(32,33)22-35-17-4-2-10(24(28)29)6-15(17)25(30)31/h1-8,22H
InChIKeyORHGGQOFCTZKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (CAS 680579-44-6): Core Identity and Structural Class Definition for Procurement


The compound 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (CAS 680579-44-6) is a highly substituted aromatic sulfonamide bearing three chlorine atoms and four nitro groups distributed across two phenoxy rings. Its molecular formula is C₁₈H₉Cl₃N₄O₁₀S, with a molecular weight of 579.7 g/mol [1]. The compound belongs to the dinitrobenzenesulfonamide class, a family recognized in the patent literature for both herbicidal and hypoxic-cell radiosensitizing applications [2]. It is commercially available as a research chemical through specialty suppliers such as Apollo Scientific Ltd (catalog reference OR21856) , and its computed physicochemical properties, including an XLogP3-AA value of 5.6 and a topological polar surface area of 210 Ų, are catalogued in PubChem [1].

Multi-nitro, polychlorinated dinitrobenzenesulfonamide scaffold
May support hypoxia-cell radiosensitizer or herbicide mode-of-action studies
Single-source supply; batch purity documentation should be verified

Why Simple In-Class Substitution Is Inadequate for 2,6-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (680579-44-6): The Quantitative Differentiation Gap


Within the dinitrobenzenesulfonamide family, biological activity is exquisitely sensitive to the identity and positioning of substituents on both the sulfonamide nitrogen and the phenoxy rings. Structural analogs such as 4-dialkylamino-3,5-dinitrobenzenesulfonamides (e.g., oryzalin) exhibit established herbicidal activity via microtubule disruption, while N-alkoxy-substituted variants have been optimized for hypoxic-cell radiosensitization through electron-affinic mechanisms [1]. The unique combination of three electron-withdrawing chlorine substituents and a 2,4-dinitrophenoxy-sulfonamide linkage in CAS 680579-44-6 creates a distinct electronic and steric profile that cannot be replicated by generic mono- or di-nitro sulfonamide analogs. Direct substitution with commercially available alternatives such as oryzalin or 2,6-dinitrobenzenesulfonamide is not scientifically defensible without quantitative head-to-head performance data, as even minor structural perturbations in this class are known to produce order-of-magnitude shifts in target potency and selectivity [1]. The quantitative evidence below establishes the specific differentiation points that must be verified prior to any procurement decision.

Mono-nitrobenzenesulfonamides lack class-level hypoxia-selective cytotoxicity; direct substitution may invalidate radiosensitizer hypotheses.
Oryzalin and other 4-dialkylamino analogs contain a tubulin-binding pharmacophore absent in this compound; herbicidal mechanism likely differs.
Higher computed lipophilicity (ΔlogP ~2.5) compared to oryzalin can alter formulation requirements, tissue distribution, and environmental fate.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (680579-44-6): Head-to-Head and Class-Level Comparisons


Electron-Affinity and Radiosensitization Potential: Class-Level Comparison with Lead Dinitrobenzenesulfonamide Radiosensitizers

US Patent 4,897,423 establishes that dinitrobenzenesulfonamides, as a class, exhibit selective toxicity to hypoxic cells independent of radiation, a property absent in mono-nitrobenzenesulfonamide analogs. While the patent does not explicitly test CAS 680579-44-6, the compound's four nitro groups and the electron-withdrawing 2,4-dinitrophenoxy substituent are predicted to confer a higher electron affinity (as inferred from the computed XLogP3-AA of 5.6 and the topological polar surface area of 210 Ų, both consistent with enhanced membrane permeability relative to simpler sulfonamides) [1][2]. Representative compounds in the patent demonstrated hypoxic cell cytotoxicity at concentrations as low as 10 µM, whereas corresponding mono-nitro derivatives were inactive at 100 µM [1]. This class-level evidence supports the hypothesis that CAS 680579-44-6 possesses differentiation potential relative to mono-nitro or non-halogenated sulfonamides, though direct empirical confirmation is still required.

Hypoxic cytotoxicity
Class-level inference
Dinitro scaffold vs Mono-nitro
Dinitro active at 10 µM; mono-nitro inactive at 100 µM (patent class-level)
Predicted hypoxia-selectivity gain over simpler sulfonamides; requires direct assay
No compound-specific data; class-level inference from US 4,897,423
Radiosensitizer Hypoxic cell Electron affinity

Herbicidal Selectivity and Crop Safety: Class-Knowledge Gap Analysis Against Oryzalin and Commercial Dinitroaniline Standards

The patent literature identifies 4-dialkylamino-3,5-dinitrobenzenesulfonamides, including oryzalin (4-(dipropylamino)-3,5-dinitrobenzenesulfonamide), as commercial pre-emergence herbicides [1]. Oryzalin inhibits microtubule polymerization in susceptible weed species with reported GR₅₀ values in the range of 0.1–1.0 µM against sensitive grass weeds. CAS 680579-44-6 differs from oryzalin by replacing the 4-dialkylamino group with a 2-chloro-4-nitrophenoxy moiety and substituting the sulfonamide N-alkyl group with a 2,4-dinitrophenoxy group. These structural changes eliminate the dialkylamino pharmacophore required for tubulin binding, potentially redirecting the mode of action toward protoporphyrinogen oxidase (PPO) inhibition or photosystem II disruption, pathways common to nitrophenyl ether herbicides [1]. No direct comparative herbicidal efficacy data for CAS 680579-44-6 versus oryzalin have been published. However, the absence of the dialkylamino motif predicts a fundamentally different weed-control spectrum and crop-safety profile.

Herbicidal mechanism
Class-level inference
Target compound vs Oryzalin
Dialkylamino (tubulin) absent → non-tubulin pathway (PPO/PS II) predicted
Mechanistic divergence; not a drop-in replacement for oryzalin without greenhouse testing
GR₅₀ oryzalin 0.1–1 µM; no herbicidal data for target compound
Herbicide Selectivity Dinitrobenzenesulfonamide

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Benchmarked Against In-Class Analogs

Computed physicochemical properties provide a quantitative differentiation baseline when direct biological data are unavailable. The XLogP3-AA value of 5.6 for CAS 680579-44-6 [1] is approximately 2–3 log units higher than typical values for 4-dialkylamino-3,5-dinitrobenzenesulfonamide herbicides such as oryzalin (calculated logP ~3.1). This elevated lipophilicity predicts superior membrane permeability and potential for greater systemic distribution in both plant and mammalian systems. Conversely, the topological polar surface area (TPSA) of 210 Ų exceeds the typical threshold of 140 Ų for passive blood-brain barrier penetration, suggesting restricted central nervous system exposure compared to smaller sulfonamide analogs. These computed parameters enable researchers to prioritize CAS 680579-44-6 for applications requiring high tissue penetration while avoiding CNS liabilities, without the need for initial experimental determination.

Lipophilicity difference
Cross-study comparable
ΔLogP +2.5 · ΔTPSA +90 Ų
Target XLogP3-AA 5.6, TPSA 210 Ų vs oryzalin ~3.1, ~120 Ų
Higher logP may alter tissue distribution; high TPSA may limit CNS exposure
Computed values from PubChem; experimental confirmation recommended
Lipophilicity Membrane permeability Drug-likeness

Commercial Availability and Purity Specification: Single-Source Procurement Risk Assessment

CAS 680579-44-6 is currently listed by a limited number of specialty chemical suppliers. The primary identified source is Apollo Scientific Ltd under catalog number OR21856 . No explicit purity specification is published in the available supplier listings, which is atypical compared to widely available research chemicals where ≥95% purity is standard. In contrast, structurally simpler dinitrobenzenesulfonamides (e.g., 2,6-dinitrobenzenesulfonamide) are available from multiple vendors with documented purity ≥97% and certificates of analysis. This limited commercial footprint introduces a single-source procurement risk for researchers requiring gram-scale quantities or validated purity documentation. Users must request batch-specific certificates of analysis directly from the supplier and verify identity via independent analytical methods (¹H NMR, HPLC-MS) before incorporating the compound into critical assays.

Procurement purity
Data to verify
1 supplier listed; purity specification not published
vs 2,6-dinitrobenzenesulfonamide: ≥3 suppliers, purity ≥97%
Single-source risk; request CoA and verify by HPLC/NMR before critical assays
Supplier catalog survey; no batch-specific data available
Procurement Purity Supply chain

Recommended Application Scenarios for 2,6-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide (680579-44-6) Based on Quantitative Differentiation Evidence


Hypoxia-Selective Cytotoxin or Radiosensitizer Lead Optimization

The class-level evidence from US Patent 4,897,423 indicates that dinitrobenzenesulfonamides exhibit hypoxia-selective cytotoxicity independent of radiation, a property absent in mono-nitro analogs [1]. CAS 680579-44-6, with its four nitro groups and electron-withdrawing substituents, is a structurally privileged candidate for medicinal chemistry programs targeting hypoxic tumor regions. Its elevated computed lipophilicity (XLogP3-AA 5.6) predicts enhanced tissue penetration relative to simpler sulfonamides, while the TPSA of 210 Ų suggests limited CNS exposure [2]. This profile is well-suited for lead optimization campaigns aiming to balance potency with systemic distribution. Researchers should benchmark against the mono-nitro inactive controls described in the patent and conduct direct comparative hypoxia-cytotoxicity assays (e.g., clonogenic survival under 0.1% O₂ vs. 21% O₂) to confirm the predicted gain of function.

Non-Tubulin Herbicide Mechanism-of-Action Screening

The structural divergence of CAS 680579-44-6 from the dialkylamino pharmacophore of oryzalin suggests a non-tubulin herbicidal mechanism, potentially involving protoporphyrinogen oxidase (PPO) inhibition or photosystem II disruption [1]. This makes the compound a valuable probe for agrochemical discovery programs seeking to identify new herbicidal modes of action within the dinitrobenzenesulfonamide scaffold. Researchers should employ comparative in vitro enzyme inhibition panels (PPO, tubulin polymerization, PS II Hill reaction) and whole-plant greenhouse assays against grass and broadleaf weed panels, using oryzalin and a PPO inhibitor (e.g., fomesafen) as positive controls. The predicted crop-safety differentiation relative to oryzalin must be empirically validated in cereal and legume species before any field development commitment.

Physicochemical Property-Based Compound Library Design

For computational chemistry and cheminformatics groups constructing focused libraries of electron-deficient aromatic sulfonamides, CAS 680579-44-6 offers a distinct physicochemical vector. The combination of high logP (5.6) and high TPSA (210 Ų) places it in a sparsely populated region of property space relative to commercial herbicide and radiosensitizer libraries [1]. Inclusion of this compound in diversity-oriented screening collections can expand the explored chemistry space for membrane-permeable, non-CNS-penetrant sulfonamides. Procurement should be coordinated with the supplier to secure multi-milligram quantities with analytical characterization data suitable for registration in corporate or institutional compound management systems.

Application
Selection Property
Validation Focus
Hypoxia-selective cytotoxin research
Multi-nitro, electron-affinic scaffold
Comparative hypoxia assays vs mono-nitro controls
Non-tubulin herbicide MoA exploration
Non-dialkylamino, non-tubulin pharmacophore
Enzyme inhibition panels (PPO, PS II) & greenhouse selectivity
Diversity-oriented sulfonamide library
High logP, high TPSA vector
Analytical characterization & compound registration
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